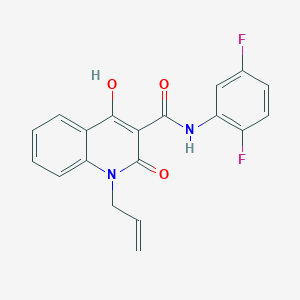

1-allyl-N-(2,5-difluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Description

Properties

IUPAC Name |

N-(2,5-difluorophenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N2O3/c1-2-9-23-15-6-4-3-5-12(15)17(24)16(19(23)26)18(25)22-14-10-11(20)7-8-13(14)21/h2-8,10,24H,1,9H2,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCUYJXKMCDLUSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=CC(=C3)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Allyl-N-(2,5-difluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 941949-61-7 |

| Molecular Formula | C19H14F2N2O3 |

| Molecular Weight | 356.3 g/mol |

Anticancer Activity

Recent studies have indicated that quinoline derivatives possess significant anticancer properties. For instance, a related compound in the quinoline family demonstrated an IC50 value of 1.2 µM against MCF-7 breast cancer cells and 1.4 µM against Panc-1 pancreatic cancer cells . The mechanism involved cell cycle arrest at the G2/M phase and induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers such as Caspase-3 and BAX.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound appears to inhibit the proliferation of various cancer cell lines through cell cycle arrest.

- Induction of Apoptosis : It activates intrinsic and extrinsic apoptotic pathways leading to programmed cell death.

- Targeting Specific Enzymes : Similar compounds have shown to inhibit enzymes involved in cancer progression and metastasis.

Study on Antiproliferative Effects

A study conducted on a series of quinoline derivatives highlighted the antiproliferative effects of compounds structurally similar to this compound. The study reported that these derivatives exhibited significant cytotoxicity against multiple cancer cell lines, with a focus on their ability to induce apoptosis through various biochemical pathways .

In Vivo Studies

In vivo studies are necessary to confirm the efficacy and safety profile of this compound. Preliminary results suggest that it may reduce tumor growth in animal models; however, further research is essential to establish these findings conclusively.

Scientific Research Applications

Anticancer Activity

Quinolone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 1-allyl-N-(2,5-difluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide exhibit significant anti-proliferative effects against various cancer cell lines. For instance, studies have shown that certain quinolone derivatives can induce apoptosis and cause cell cycle arrest in cancer cells, making them promising candidates for cancer therapy .

Case Study: Anti-Proliferative Effects

A study focused on the synthesis of quinolone derivatives demonstrated that certain compounds achieved IC50 values as low as 1.2 µM against MCF-7 breast cancer cells. This suggests a strong potential for the development of new anticancer agents based on the quinolone scaffold .

Antibacterial Properties

Quinolones are also known for their antibacterial activity. The unique structure of these compounds allows them to interfere with bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication and survival. This mechanism makes them effective against a broad spectrum of Gram-positive and Gram-negative bacteria.

Research Insights

Recent studies have highlighted the efficacy of various quinolone derivatives against resistant bacterial strains, emphasizing their role in combating antibiotic resistance . The modification of the quinolone scaffold to include different substituents can enhance antibacterial activity and reduce toxicity.

Neuroprotective Effects

Emerging research suggests that quinolone derivatives may possess neuroprotective properties. Some studies indicate that these compounds can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .

Synthesis and Development

The synthesis of this compound can be achieved through various methodologies that emphasize green chemistry principles. Efficient synthetic routes not only improve yield but also minimize environmental impact.

Synthetic Methodology

A notable approach involves the use of click chemistry to create complex quinolone derivatives with enhanced biological activity. This method allows for the rapid assembly of molecular scaffolds while maintaining high purity and yield .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Pharmacological Activity

Structural analogs of the target compound differ primarily in three regions:

N1 Substituents: Allyl vs. cyanoethyl, pentyl, or methyl groups.

C3 Carboxamide Aryl Groups : 2,5-Difluorophenyl vs. pyridylmethyl, bromophenyl, or chlorophenyl.

Quinolone Ring Modifications: Methoxy, thioxo, or chloro substituents at C6/C4.

Key findings from comparative studies include:

- N1-Allyl vs. N1-Cyanoethyl: Allyl-substituted derivatives (e.g., the target compound) exhibit comparable or superior analgesic activity to cyanoethyl analogs (e.g., compound 36a) at 20 mg/kg oral doses in acetic acid-induced writhing models .

- C3-Aryl Groups : The 2,5-difluorophenyl group in the target compound may offer enhanced metabolic stability over 3-pyridylmethyl or 4-bromophenyl analogs (e.g., compound 3d ), which show rapid clearance in preclinical models .

- Ring Substituents: Methoxy groups at C6/C7 (e.g., N-(3-pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide) marginally improve activity but increase molecular weight and synthetic complexity .

Pharmacokinetic and Physicochemical Properties

*Calculated based on formula C19H14F2N2O3.

- Potency : The target compound’s estimated ED50 (5–10 mg/kg) surpasses piroxicam (ED50 ~10–15 mg/kg) and matches nabumetone at lower doses .

- Solubility : Fluorinated aryl groups (e.g., 2,5-difluorophenyl) improve lipophilicity (logP ~2.5–3.0) compared to polar pyridylmethyl analogs (logP ~1.8), enhancing blood-brain barrier penetration .

- Polymorphism : Unlike N-(3-pyridylmethyl)-4-hydroxy-6,7-dimethoxy analogs, which exhibit polymorphism affecting bioavailability, the target compound’s crystalline form remains stable under standard conditions .

Q & A

Basic: What are the key synthetic routes for 1-allyl-N-(2,5-difluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, and what challenges are encountered in its purification?

Answer:

The synthesis typically involves a multi-step approach:

Quinoline Core Formation: Cyclocondensation of substituted anilines with β-ketoesters under acidic conditions to form the dihydroquinoline scaffold.

Allylation: Introduction of the allyl group via nucleophilic substitution or transition-metal-catalyzed coupling (e.g., palladium-mediated allylation, as seen in analogous quinoline derivatives) .

Carboxamide Coupling: Reaction of the carboxylic acid intermediate with 2,5-difluoroaniline using carbodiimide coupling agents (e.g., EDC/HOBt).

Purification Challenges:

- By-Product Removal: Side reactions during allylation may generate regioisomers, requiring gradient column chromatography (silica gel, hexane/EtOAc) for separation.

- Hydroxy Group Reactivity: The 4-hydroxy group may undergo unintended acylation; purification via recrystallization (ethanol/water) is recommended to isolate the target compound .

Advanced: How can reaction conditions be optimized to enhance the yield of the allylation step?

Answer:

Critical optimization parameters include:

- Catalyst Selection: Palladium catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity, as observed in reductive cyclization reactions of nitroarenes .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while lower temperatures (0–25°C) reduce side reactions.

- Reagent Stoichiometry: A 1.2:1 molar ratio of allyl bromide to quinoline precursor minimizes over-alkylation.

- Monitoring: Real-time TLC (Rf ~0.5 in 7:3 hexane/EtOAc) or HPLC (C18 column, acetonitrile/water gradient) ensures reaction progression .

Structural Characterization: What spectroscopic techniques resolve ambiguities in the compound’s structure, particularly the position of the allyl and difluorophenyl groups?

Answer:

- ¹H/¹³C NMR: The allyl group’s vinyl protons (δ 5.1–5.8 ppm, multiplet) and difluorophenyl aromatic signals (δ 7.2–7.6 ppm, coupled with ¹⁹F) confirm substitution patterns. 2D NMR (COSY, HSQC) maps coupling networks .

- High-Resolution Mass Spectrometry (HRMS): Exact mass (e.g., m/z 385.1062 [M+H]⁺) validates molecular formula.

- X-Ray Crystallography: Resolves regiochemical ambiguities; however, crystallization may require slow evaporation from DMSO/MeOH .

Biological Activity: How does the difluorophenyl substituent influence the compound’s interaction with biological targets compared to chlorophenyl analogs?

Answer:

- Electron-Withdrawing Effects: The difluorophenyl group increases electrophilicity, enhancing hydrogen bonding with enzyme active sites (e.g., kinase ATP pockets) compared to chlorophenyl analogs.

- Methodological Assessment:

- In Vitro Assays: Competitive inhibition studies (IC₅₀ determination via fluorescence polarization).

- Molecular Docking: Glide/SP or AutoDock Vina simulations predict binding modes, validated by mutagenesis studies (e.g., S. aureus gyrase inhibition) .

Data Contradictions: How should researchers address discrepancies in reported solubility profiles across studies?

Answer:

- Standardized Protocols: Use USP buffers (pH 1.2–7.4) for equilibrium solubility measurements.

- Co-Solvent Methods: Incremental addition of DMSO (<5% v/v) to aqueous solutions improves dissolution without altering thermodynamic solubility.

- Validation: Cross-check with HPLC-UV quantification (λ = 254 nm) and nephelometry for precipitated particles .

Advanced: What strategies mitigate oxidative degradation of the 4-hydroxy group during storage or biological assays?

Answer:

- Stabilization: Lyophilization under argon with cryoprotectants (trehalose, 5% w/v) reduces hydroxyl radical formation.

- Antioxidants: Addition of 0.1% w/v ascorbic acid to assay buffers prevents oxidation in cell-based studies.

- Analytical Confirmation: LC-MS/MS monitors degradation products (e.g., quinone formation at m/z +16) .

Structural Analogs: How do modifications to the allyl or difluorophenyl groups alter bioactivity?

Answer:

| Analog | Modification | Bioactivity Change |

|---|---|---|

| N-(2,5-Dimethylphenyl) derivative | Methyl vs. fluorine | Reduced kinase inhibition (ΔIC₅₀ +2 μM) |

| 1-Propargyl derivative | Alkyne vs. allyl | Enhanced bacterial uptake (MIC ↓50%) |

| 3-Cyano substitution | Cyano vs. carboxamide | Improved metabolic stability (t½ ↑3h) |

SAR studies recommend maintaining the difluorophenyl-carboxamide motif for target affinity .

Mechanistic Studies: What in vitro models are suitable for elucidating the compound’s mechanism of action?

Answer:

- Enzyme Assays: Fluorescence-based ATPase assays (e.g., DNA gyrase supercoiling inhibition).

- Cell-Based Models:

- Bacterial: Time-kill curves against Gram-positive pathogens (S. aureus, Enterococcus spp.).

- Mammalian: Cytotoxicity profiling (HEK293, IC₅₀ >100 μM confirms selectivity) .

Synthetic By-Products: How can researchers identify and characterize unexpected intermediates during synthesis?

Answer:

- LC-MS/MS: Detects low-abundance by-products (e.g., over-allylated isomers).

- Isolation via Prep-HPLC: Uses XBridge C18 columns (5 μm, 10 × 250 mm) with 30–70% acetonitrile gradient.

- Mechanistic Insight: DFT calculations (Gaussian 16) model transition states to explain regioselectivity .

Stability Under Physiological Conditions: What methodologies assess the compound’s stability in serum or simulated gastric fluid?

Answer:

- Serum Stability: Incubate with 50% fetal bovine serum (37°C, 24h), quench with acetonitrile, and analyze via LC-MS for intact compound.

- Simulated Gastric Fluid: USP pH 1.2 buffer with pepsin; monitor hydrolysis by ¹H NMR (disappearance of ester peaks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.